molecular formula C12H16N2OS B2887634 N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide CAS No. 1465365-91-6

N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide

Cat. No.: B2887634
CAS No.: 1465365-91-6
M. Wt: 236.33
InChI Key: LMECAVSIZKJUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide is a synthetic organic compound featuring a cyclopentene carboxamide core linked to a 4-cyanothian moiety. The cyanothian group (a sulfur-containing six-membered ring with a cyano substituent) and the unsaturated cyclopentene ring distinguish this compound from analogs.

Properties

IUPAC Name

N-(4-cyanothian-4-yl)cyclopentene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c13-9-12(5-7-16-8-6-12)14-11(15)10-3-1-2-4-10/h3H,1-2,4-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMECAVSIZKJUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C(=O)NC2(CCSCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide is used in several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in studies involving complex organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below highlights structural and molecular differences between the target compound and analogs from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide Cyclopentene carboxamide 4-Cyanothian (thiopyran with cyano) ~325 (estimated)* Unsaturated ring; cyano group
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide Cyclopentane carboxamide Thiopyran with hydroxyethoxy, thiophenyl 369.5 Saturated ring; hydroxyethoxy, thiophene
N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane carboxamide Phenoxy, phenyl, diethylamine ~307 (estimated) Small strained ring; aromatic groups
Monepantel (MOP) Benzamide Trifluoromethyl, cyano, phenoxy ~520 (estimated) Antiparasitic activity; multiple CF₃
NAT-1/NAT-2 Thiazolidinone Methoxy or tert-butyl, nicotinamide ~330–400 (estimated) Thiazolidinone core; antioxidant groups



*Estimated based on structural similarity to .

Key Observations:
  • Ring Saturation : The target compound’s cyclopentene (unsaturated) contrasts with the saturated cyclopentane in and the strained cyclopropane in . Unsaturation may enhance conformational rigidity or reactivity .
  • Pharmacological Potential: While MOP () and NAT-1/2 () show documented bioactivity (antiparasitic and antioxidant, respectively), the target compound’s cyanothian group may confer unique interactions with sulfur-binding enzymes or receptors .

Functional and Pharmacological Insights

  • Target Selectivity: The cyanothian moiety’s sulfur atom may mimic endogenous sulfur-containing metabolites, contrasting with ’s thiazolidinone-based NAT-1/2, which are optimized for redox modulation .
  • Structural Flexibility : The cyclopentene ring’s planarity might restrict binding pocket accommodation compared to the more flexible cyclopentane in .

Biological Activity

N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps, including the formation of the cyclopentene ring and the introduction of the cyanothian moiety. The general approach includes:

  • Formation of Cyclopentene : Utilizing cyclization reactions to form the cyclopentene structure.
  • Introduction of Cyanothian Group : This can be achieved through nucleophilic substitution reactions involving appropriate precursors.
  • Amide Formation : The final step involves coupling the carboxylic acid derivative with an amine to yield the desired amide.

Biological Activity

The biological activity of this compound has been assessed through various assays focusing on its antibacterial, anticancer, and enzyme inhibitory properties.

Antibacterial Activity

Studies have shown that derivatives similar to this compound exhibit significant antibacterial activity against various strains. For instance, compounds derived from similar structural frameworks demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Anticancer Properties

Research indicates that this compound may possess anticancer properties, particularly in inhibiting the proliferation of cancer cell lines. The structure-activity relationships (SAR) suggest that modifications in the substituents on the cyclopentene ring can enhance cytotoxicity against specific cancer types .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial for various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer’s disease and urinary tract infections .

Case Studies

Several studies have focused on the biological evaluation of compounds related to this compound:

  • Study on Antibacterial Activity :
    • Objective : To evaluate the antibacterial properties against clinical isolates.
    • Methodology : Disc diffusion and broth microdilution methods were employed.
    • Results : The compound showed promising activity with an IC50 value indicating effective inhibition against selected bacterial strains .
  • Anticancer Evaluation :
    • Objective : To assess antiproliferative effects on human leukemia cell lines.
    • Methodology : MTT assay was utilized to determine cell viability.
    • Results : Compounds exhibited significant inhibition of cell growth without notable cytotoxicity, suggesting a selective action mechanism .
  • Enzyme Inhibition Studies :
    • Objective : To investigate the inhibitory effect on AChE and urease.
    • Methodology : Enzyme kinetics assays were performed.
    • Results : The compound displayed substantial inhibitory activity with competitive inhibition characteristics .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the cyclopentene ring can significantly influence biological activity. For example, introducing electron-withdrawing groups enhances antibacterial efficacy, while hydrophobic substitutions improve anticancer properties.

ModificationBiological ActivityNotes
Electron-withdrawing groupsIncreased antibacterial activityEnhances binding affinity
Hydrophobic substitutionsImproved anticancer propertiesIncreases membrane permeability
Alkyl chain lengthOptimal length enhances enzyme inhibitionBalances solubility and binding

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(4-Cyanothian-4-yl)cyclopentene-1-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : React 4-cyanothian-4-amine with cyclopentene carbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere.
  • Step 2 : Use triethylamine (TEA) as a base to neutralize HCl byproducts.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
  • Optimization : Adjust stoichiometry (1:1.2 amine:acyl chloride), temperature (0°C to room temperature), and reaction time (12–24 hrs). Monitor purity via TLC and HPLC .
    • Key Considerations :
  • Moisture-sensitive reagents require inert conditions.
  • Impurities often arise from incomplete acylation; use excess acyl chloride cautiously to avoid side products.

Q. Which spectroscopic techniques are critical for structural characterization, and what spectral markers should researchers prioritize?

  • Techniques :

  • NMR :
  • ¹H NMR : Look for cyclopentene ring protons (δ 5.6–6.2 ppm, multiplet) and cyanothian methylene (δ 3.8–4.2 ppm).
  • ¹³C NMR : Carboxamide carbonyl (δ ~170 ppm), nitrile carbon (δ ~118 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CO from carboxamide).
  • IR : Stretching bands for nitrile (~2240 cm⁻¹) and amide (1650–1680 cm⁻¹) .
    • Validation : Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How can in vitro biological activity be assessed, and what assay models are appropriate for initial screening?

  • Assay Design :

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., cyclopentane carboxamides show affinity for adenosine receptors) .
  • Cell-Based Assays : Use HEK-293 cells transfected with target receptors; measure cAMP levels or calcium flux.
  • Controls : Include positive (e.g., known inhibitors) and vehicle controls (DMSO ≤0.1%).
    • Data Interpretation : Calculate IC₅₀ values via dose-response curves (3 replicates minimum) .

Advanced Research Questions

Q. How can contradictory data between computational binding predictions and experimental IC₅₀ values be resolved?

  • Strategies :

  • Re-evaluate Docking Parameters : Adjust protonation states, solvation models, and flexibility of binding pockets.
  • Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) independently.
  • Structural Analysis : Compare MD simulations (e.g., 100 ns trajectories) with mutagenesis data on target receptors .
    • Case Study : Analogous cyclopentanecarboxamide derivatives showed discrepancies resolved by incorporating entropy-enthalpy compensation in docking algorithms .

Q. What systematic approaches are effective for SAR studies on derivatives of this compound?

  • Design Framework :

Core Modifications : Vary cyclopentene ring substituents (e.g., methyl, fluoro) to assess steric/electronic effects.

Cyanothian Group : Replace with thioamide or thiourea to probe hydrogen-bonding capacity.

Pharmacophore Mapping : Use CoMFA/CoMSIA to correlate 3D-QSAR with activity data .

  • Example SAR Table :

DerivativeModificationBioactivity (IC₅₀, nM)Key Insight
A 4-Cyanothian120 ± 15Baseline
B 4-Fluorothian85 ± 10Enhanced lipophilicity
C Thiourea320 ± 25Reduced affinity

Q. Which orthogonal analytical methods confirm identity and purity when standard data conflict?

  • Methods :

  • HPLC-MS/MS : Quantify impurities at ≤0.1% levels; use C18 column (ACN/water + 0.1% formic acid).
  • Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values.
  • 2D NMR (HSQC, HMBC): Resolve ambiguous proton-carbon connectivity .
    • Case Example : A cyclopropanecarboxamide analog required ¹H-¹⁵N HMBC to confirm amide bond orientation after conflicting IR data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.